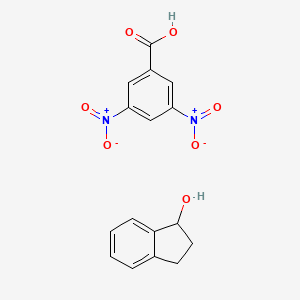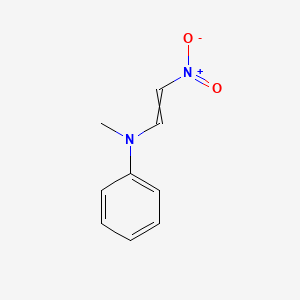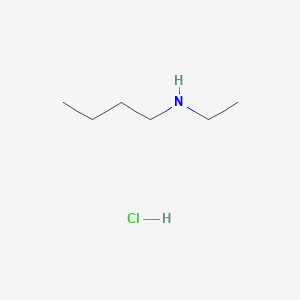![molecular formula C11H16Cl2N4O2 B14585768 Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine CAS No. 61241-48-3](/img/structure/B14585768.png)
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine is a compound that combines the properties of acetic acid and a guanidine derivative. This compound is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the 2,6-dichloroanilino group imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2,6-dichloroaniline, which is then reacted with ethyl chloroacetate to form ethyl 2-(2,6-dichloroanilino)acetate.
Formation of Guanidine Derivative: The ethyl ester is then reacted with guanidine hydrochloride under basic conditions to form the desired guanidine derivative.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted products with new functional groups replacing the chloro groups.
科学的研究の応用
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and analgesic properties, similar to other guanidine derivatives.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.
類似化合物との比較
Similar Compounds
Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar 2,6-dichloroanilino group.
Guanidine Derivatives: Compounds like aminoguanidine and methylguanidine share structural similarities.
Uniqueness
Acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine is unique due to its combined properties of acetic acid and guanidine, along with the presence of the 2,6-dichloroanilino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
61241-48-3 |
|---|---|
分子式 |
C11H16Cl2N4O2 |
分子量 |
307.17 g/mol |
IUPAC名 |
acetic acid;2-[2-(2,6-dichloroanilino)ethyl]guanidine |
InChI |
InChI=1S/C9H12Cl2N4.C2H4O2/c10-6-2-1-3-7(11)8(6)14-4-5-15-9(12)13;1-2(3)4/h1-3,14H,4-5H2,(H4,12,13,15);1H3,(H,3,4) |
InChIキー |
FCODMPLHCFGBRK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC(=C(C(=C1)Cl)NCCN=C(N)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Methanesulfonyl)methanesulfonyl]-1,1-dimethylpiperazin-1-ium](/img/structure/B14585696.png)
![3,3'-[Chloro(phenyl)methylene]bis[6-(2-chloroanilino)benzoic acid]](/img/structure/B14585697.png)









![4-[2-(2-Nitrophenyl)hydrazinyl]-5,6-dioxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14585738.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-](/img/structure/B14585742.png)
![2-(2-Chlorophenyl)-7-methyl[1,3]oxazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14585756.png)
